molecular formula C22H17N3O B061117 Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- CAS No. 169132-77-8

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-

Cat. No. B061117
M. Wt: 339.4 g/mol
InChI Key: BKZJRVQULOTRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.

Biochemical And Physiological Effects

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antitumor activity, anti-inflammatory properties, and antioxidant effects. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound can be synthesized in high purity and yield, making it suitable for various research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.

Future Directions

There are several future directions for the research and development of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-. One potential direction is the development of new cancer therapies based on this compound. Additionally, this compound has shown potential in the treatment of various inflammatory and neurodegenerative disorders, making it a promising candidate for the development of new treatments for these diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has shown great potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

CAS RN

169132-77-8

Product Name

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

4-(2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenol

InChI

InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24)

InChI Key

BKZJRVQULOTRJT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4NC3=N2)C5=CC=C(C=C5)O

SMILES

C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O

Other CAS RN

171088-82-7

synonyms

4-(2-Phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)phenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.